molecular formula C14H10BrN3O2 B057746 2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole CAS No. 20648-12-8

2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole

Cat. No.: B057746
CAS No.: 20648-12-8
M. Wt: 332.15 g/mol
InChI Key: YGBPUZVNCZHWHH-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzimidazole is an organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a bromophenyl group, a methyl group, and a nitro group attached to the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-bromoaniline and 1-methyl-5-nitrobenzimidazole.

    Condensation Reaction: 4-bromoaniline is reacted with 1-methyl-5-nitrobenzimidazole in the presence of a suitable condensing agent such as polyphosphoric acid or phosphorus oxychloride.

    Cyclization: The resulting intermediate undergoes cyclization to form the final product, 2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzimidazole.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzimidazole may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and cyclization reactions.

    Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide in acetone or potassium carbonate in DMF.

    Reduction Reactions: Common reducing agents include hydrogen gas with palladium on carbon or iron powder in acetic acid.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.

    Reduction Reactions: The major product is 2-(4-Aminophenyl)-1-methyl-5-nitro-1H-benzimidazole.

    Oxidation Reactions: The major product is 2-(4-Bromophenyl)-1-carboxy-5-nitro-1H-benzimidazole.

Scientific Research Applications

2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzimidazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzimidazole involves:

    Molecular Targets: The compound may target specific enzymes or receptors in biological systems.

    Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, or cell signaling pathways.

    Biological Effects: The compound’s biological effects may include inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-1-methyl-5-nitro-1H-benzimidazole
  • 2-(4-Fluorophenyl)-1-methyl-5-nitro-1H-benzimidazole
  • 2-(4-Methylphenyl)-1-methyl-5-nitro-1H-benzimidazole

Uniqueness

2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzimidazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions with biological targets, potentially enhancing the compound’s efficacy in certain applications.

Properties

IUPAC Name

2-(4-bromophenyl)-1-methyl-5-nitrobenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O2/c1-17-13-7-6-11(18(19)20)8-12(13)16-14(17)9-2-4-10(15)5-3-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBPUZVNCZHWHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20648-12-8
Record name 2-(4-BROMOPHENYL)-1-METHYL-5-NITRO-1H-BENZIMIDAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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